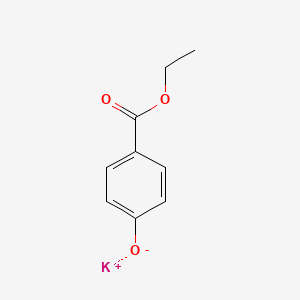
Potassium ethyl 4-oxidobenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Potassium ethyl 4-oxidobenzoate is a potassium salt of ethylparaben, which is an ester of para-hydroxybenzoic acid. It is widely used as a preservative in various cosmetic, pharmaceutical, and food products due to its antimicrobial properties. This compound is known for its ability to inhibit the growth of bacteria, fungi, and yeast, thereby extending the shelf life of products.
準備方法
Synthetic Routes and Reaction Conditions: Potassium ethyl 4-oxidobenzoate is synthesized through the esterification of para-hydroxybenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction produces ethylparaben, which is then neutralized with potassium hydroxide to form this compound .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification followed by neutralization. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pH, and catalyst concentration .
化学反応の分析
Types of Reactions: Potassium ethyl 4-oxidobenzoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form para-hydroxybenzoic acid and other by-products.
Reduction: Under specific conditions, it can be reduced to ethylphenol.
Substitution: It can undergo nucleophilic substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Strong nucleophiles like sodium hydroxide or potassium hydroxide are typically employed.
Major Products Formed:
Oxidation: Para-hydroxybenzoic acid.
Reduction: Ethylphenol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Potassium ethyl 4-oxidobenzoate has a wide range of applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Employed in microbiological studies to investigate its antimicrobial properties.
Medicine: Utilized in pharmaceutical formulations to ensure product stability and prevent microbial contamination.
Industry: Widely used in the cosmetic and food industries as a preservative to extend the shelf life of products
作用機序
Potassium ethyl 4-oxidobenzoate exerts its antimicrobial effects by disrupting the cell membrane of microorganisms. It inhibits the synthesis of DNA, RNA, and essential enzymes, leading to cell death. The compound targets various molecular pathways involved in microbial growth and reproduction, making it effective against a broad spectrum of microorganisms .
類似化合物との比較
- Methylparaben
- Propylparaben
- Butylparaben
- Benzylparaben
Comparison:
- Methylparaben: Has a shorter alkyl chain, making it more water-soluble but less effective against fungi compared to Potassium ethyl 4-oxidobenzoate.
- Propylparaben: Slightly more effective against fungi but less water-soluble.
- Butylparaben: More effective against fungi but has higher potential for causing skin irritation.
- Benzylparaben: Similar antimicrobial properties but less commonly used due to potential toxicity concerns .
This compound stands out due to its balanced antimicrobial efficacy and relatively low toxicity profile, making it a preferred choice in various applications.
特性
CAS番号 |
36457-19-9 |
|---|---|
分子式 |
C9H9KO3 |
分子量 |
204.26 g/mol |
IUPAC名 |
potassium;4-ethoxycarbonylphenolate |
InChI |
InChI=1S/C9H10O3.K/c1-2-12-9(11)7-3-5-8(10)6-4-7;/h3-6,10H,2H2,1H3;/q;+1/p-1 |
InChIキー |
HFTYFFXNUVBSII-UHFFFAOYSA-M |
SMILES |
CCOC(=O)C1=CC=C(C=C1)[O-].[K+] |
正規SMILES |
CCOC(=O)C1=CC=C(C=C1)[O-].[K+] |
Key on ui other cas no. |
36457-19-9 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















